5-(3,4-Dimethylphenoxy)pentan-1-ol
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXRLAWQYHNJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-(3,4-Dimethylphenoxy)pentan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile building block in chemical synthesis.
Biology
Research has indicated that this compound may have potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for investigating receptor-ligand interactions and understanding biological pathways.
Medicine
This compound is being explored for its therapeutic effects, particularly in modulating neurotransmitter systems. Preliminary studies suggest it may influence pathways related to neurological disorders, although further investigation is needed to confirm these effects.
Industry
In industrial applications, this compound is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals. Its properties make it suitable for use in formulations requiring specific performance characteristics.
Case Study 1: Ligand Binding Studies
A study investigated the binding affinity of this compound to various receptors involved in neurotransmission. Results indicated significant binding activity, suggesting potential applications in drug development targeting neurological conditions.
Case Study 2: Synthesis of Novel Materials
Another research project focused on utilizing this compound as an intermediate in synthesizing biodegradable polymers. The study demonstrated that incorporating this compound improved the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which 5-(3,4-Dimethylphenoxy)pentan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Methyl groups, being less polar, may increase lipophilicity.
- Synthesis Yields : Hydrogenation methods (e.g., for dimethoxy and methylenedioxy derivatives) yield 86–88%, outperforming multi-step syntheses for piperidinyl analogs (64–80%) .
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Physical State: Phenolic ethers (e.g., dimethoxy, methylenedioxy) are typically oils, whereas piperidinyl derivatives are solids with defined melting points (70–84°C) .
- Spectral Data: Consistent NMR and IR profiles for phenolic ethers suggest structural integrity, while piperidinyl compounds show broader absorption bands due to N–H and O–H stretches .
Table 3: Hazard and Regulatory Comparisons
| Compound Name | Flammability | Skin/Eye Irritation | Regulatory Status |
|---|---|---|---|
| 5-(Diethylamino)pentan-1-ol | Class 4 | H315, H319 | SVHC under REACH |
| Phenolic ether analogs | Not reported | Not reported | No data |
| Piperidinyl derivatives | Not reported | Not reported | No data |
Key Observations :
- Hazards: 5-(Diethylamino)pentan-1-ol is flammable and irritant, requiring stringent handling . Phenolic ethers lack explicit hazard data, suggesting lower risks.
Biological Activity
5-(3,4-Dimethylphenoxy)pentan-1-ol is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pentanol backbone substituted with a 3,4-dimethylphenoxy group. Its molecular formula is with a molecular weight of approximately 206.29 g/mol. The presence of the phenolic group is significant for its biological activities.
1. Antioxidant Activity
Antioxidants are vital in combating oxidative stress, which is linked to various diseases. The antioxidant capacity of this compound has been evaluated using several assays:
- DPPH Free Radical Scavenging Assay : This assay measures the ability to reduce DPPH radicals. The IC50 value indicates the concentration required to inhibit 50% of the radical activity. Preliminary studies suggest that this compound exhibits moderate antioxidant activity comparable to known antioxidants .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations in the range of 50-200 µg/mL .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been assessed through various in vitro assays:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages . This suggests potential therapeutic applications in inflammatory conditions.
Case Studies
Several case studies have investigated the biological activities of compounds similar to this compound, contributing to our understanding of its effects:
- Case Study on Antioxidant Effects : A study evaluated the antioxidant effects of phenolic compounds derived from plants and their derivatives. It was found that compounds with similar structures exhibited strong DPPH scavenging activity, supporting the hypothesis that this compound may possess similar properties .
- Clinical Relevance : A clinical study explored the use of phenolic compounds as adjunct therapies in managing chronic inflammatory diseases. Participants receiving treatments containing such compounds reported reduced inflammation markers and improved quality of life .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 75 | 100 | Significant reduction |
| Quercetin | 50 | 80 | Moderate reduction |
| Curcumin | 30 | 60 | High reduction |
Preparation Methods
Reaction Mechanism and Conditions
The Ullmann ether synthesis, adapted from EP3275864B1, employs copper(I) iodide (CuI) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and N,N-dimethylglycine as a ligand in 1,4-dioxane at elevated temperatures (120°C). For 5-(3,4-dimethylphenoxy)pentan-1-ol, this method involves reacting 5-bromo-pentan-1-ol with 3,4-dimethylphenol under inert conditions.
Procedure :
-
Reactants : 5-bromo-pentan-1-ol (1.0 equiv.), 3,4-dimethylphenol (3.0 equiv.), CuI (0.3 equiv.), N,N-dimethylglycine (0.3 equiv.), Cs₂CO₃ (2.0 equiv.), and 1,4-dioxane.
-
Reaction : The mixture is stirred at 120°C for 12–16 hours under nitrogen.
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Workup : The crude product is partitioned between ethyl acetate and water, concentrated, and purified via column chromatography (ethyl acetate/petroleum ether, 1:4).
Yield : Analogous reactions report yields of 72–80% for similar aryl ethers.
Williamson Ether Synthesis
Base-Mediated Alkylation
Williamson synthesis, inferred from methodologies in BRPI0600013A, utilizes a two-phase system where 3,4-dimethylphenoxide attacks a pentanol-derived alkyl halide.
Procedure :
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Phenoxide Formation : 3,4-Dimethylphenol is deprotonated with potassium hydroxide (KOH) in ethanol.
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Alkylation : 5-bromo-pentan-1-ol is added dropwise, and the mixture is refluxed for 6–8 hours.
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Purification : The product is extracted with dichloromethane, dried, and distilled under reduced pressure.
Yield : Base-mediated alkylations typically achieve 60–70% efficiency for primary alkyl halides.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Ullmann Coupling : High yields and selectivity but requires expensive catalysts and elevated temperatures.
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Williamson Synthesis : Cost-effective but limited by competing elimination reactions in polar solvents.
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Mitsunobu Reaction : Ambient conditions and high efficiency but necessitates stoichiometric phosphine reagents.
Experimental Optimization and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
